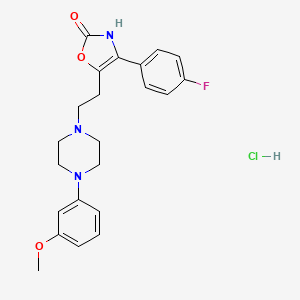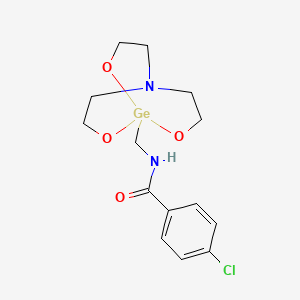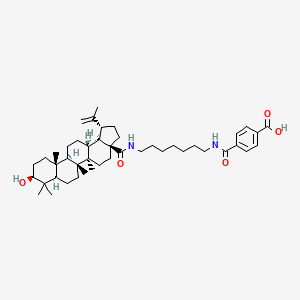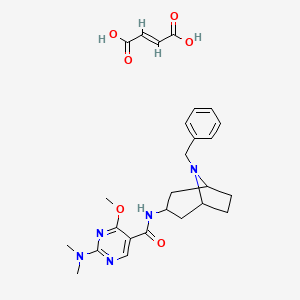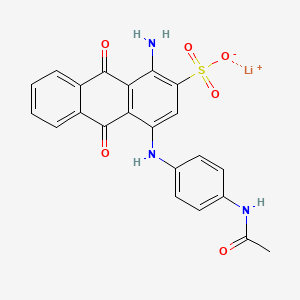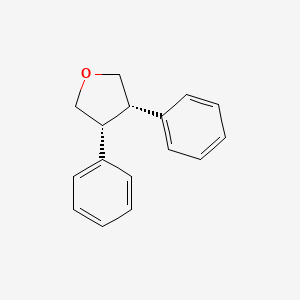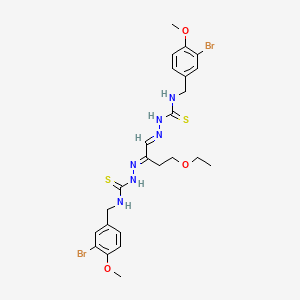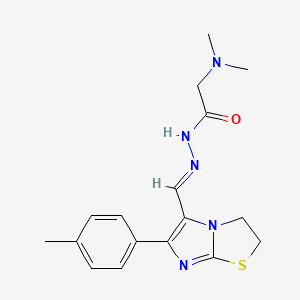![molecular formula C68H88N16O14 B12758219 acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide CAS No. 82318-07-8](/img/structure/B12758219.png)
acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide” is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of peptide bonds, protection and deprotection of functional groups, and the use of coupling reagents. Common reagents used in peptide synthesis include carbodiimides (e.g., DCC), protecting groups (e.g., Boc, Fmoc), and catalysts (e.g., HOBt).
Industrial Production Methods
Industrial production of such complex molecules typically involves solid-phase peptide synthesis (SPPS) or solution-phase synthesis. SPPS allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin, facilitating purification and automation.
Análisis De Reacciones Químicas
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of alcohol groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to alcohols or amines.
Substitution: Nucleophilic substitution reactions at amide or ester groups.
Hydrolysis: Cleavage of amide or ester bonds in the presence of acids or bases.
Common Reagents and Conditions
Oxidation: Reagents like PCC, DMP, or KMnO4.
Reduction: Reagents like LiAlH4, NaBH4, or catalytic hydrogenation.
Substitution: Nucleophiles like amines, alcohols, or thiols.
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of alcohol groups yields carbonyl compounds, while hydrolysis of amides yields carboxylic acids and amines.
Aplicaciones Científicas De Investigación
The compound’s diverse functional groups and complex structure make it valuable in various scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules like proteins and nucleic acids.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Used in the development of novel materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of this compound likely involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The compound’s multiple functional groups allow it to engage in hydrogen bonding, hydrophobic interactions, and electrostatic interactions with its targets.
Comparación Con Compuestos Similares
Similar Compounds
Peptides: Short chains of amino acids with similar functional groups.
Proteins: Larger macromolecules with complex tertiary and quaternary structures.
Small Molecule Drugs: Compounds with bioactive properties and therapeutic potential.
Uniqueness
This compound’s uniqueness lies in its specific sequence of amino acids and functional groups, which confer distinct chemical and biological properties. Its complex structure allows for precise interactions with molecular targets, making it a valuable tool in research and potential therapeutic applications.
Propiedades
Número CAS |
82318-07-8 |
|---|---|
Fórmula molecular |
C68H88N16O14 |
Peso molecular |
1353.5 g/mol |
Nombre IUPAC |
acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C66H84N16O12.C2H4O2/c1-4-70-64(93)55-16-10-26-82(55)65(94)48(15-9-25-71-66(67)68)75-58(87)49(27-37(2)3)76-60(89)51(30-39-17-20-40-11-5-6-12-41(40)28-39)77-59(88)50(29-38-18-21-44(84)22-19-38)78-63(92)54(35-83)81-61(90)52(31-42-33-72-46-14-8-7-13-45(42)46)79-62(91)53(32-43-34-69-36-73-43)80-57(86)47-23-24-56(85)74-47;1-2(3)4/h5-8,11-14,17-22,28,33,36-37,47-55,72,83-84H,4,9-10,15-16,23-27,29-32,34-35H2,1-3H3,(H,70,93)(H,74,85)(H,75,87)(H,76,89)(H,77,88)(H,78,92)(H,79,91)(H,80,86)(H,81,90)(H4,67,68,71);1H3,(H,3,4)/t47-,48-,49-,50-,51+,52-,53-,54-,55-;/m0./s1 |
Clave InChI |
DHYCSJTUKODRHJ-ILSAXHBSSA-N |
SMILES isomérico |
CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC2=CC3=CC=CC=C3C=C2)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=NC=NC7)NC(=O)[C@@H]8CCC(=O)N8.CC(=O)O |
SMILES canónico |
CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC3=CC=CC=C3C=C2)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=NC=NC7)NC(=O)C8CCC(=O)N8.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





